molecular formula C9H14N2O2 B038798 2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) CAS No. 113802-15-6

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI)

Cat. No.: B038798
CAS No.: 113802-15-6
M. Wt: 182.22 g/mol
InChI Key: NWVGDDARJFLFRT-QPJJXVBHSA-N
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Description

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) is a chemical compound with the molecular formula C16H18N2O2 It is a derivative of piperazinedione, characterized by the presence of a methyl group and a 2-methylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methylpiperazine-2,5-dione with an aldehyde or ketone, such as 2-methylpropanal, in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazinedione derivatives.

Scientific Research Applications

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Piperazinedione,1-methyl-3-(2-methylpropylidene)-,(E)-(9CI)
  • 2,5-Piperazinedione,1-ethyl-6-(2-methylpropylidene)-,(E)-(9CI)
  • 2,5-Piperazinedione,1-methyl-6-(2-ethylpropylidene)-,(E)-(9CI)

Uniqueness

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(6E)-1-methyl-6-(2-methylpropylidene)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)4-7-9(13)10-5-8(12)11(7)3/h4,6H,5H2,1-3H3,(H,10,13)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVGDDARJFLFRT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1C(=O)NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/1\C(=O)NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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